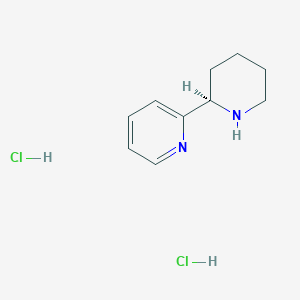

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC13655708

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16Cl2N2 |

|---|---|

| Molecular Weight | 235.15 g/mol |

| IUPAC Name | 2-[(2R)-piperidin-2-yl]pyridine;dihydrochloride |

| Standard InChI | InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m1../s1 |

| Standard InChI Key | KZCMOLSHRLXFRS-YQFADDPSSA-N |

| Isomeric SMILES | C1CCN[C@H](C1)C2=CC=CC=N2.Cl.Cl |

| SMILES | C1CCNC(C1)C2=CC=CC=N2.Cl.Cl |

| Canonical SMILES | C1CCNC(C1)C2=CC=CC=N2.Cl.Cl |

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (R)-2-(Piperidin-2-yl)pyridine dihydrochloride is C₁₀H₁₆Cl₂N₂, with a molecular weight of 235.15 g/mol . The compound features a pyridine ring connected to a piperidine ring, with the (R)-configuration at the chiral center (C2 of the piperidine ring) . This stereochemistry is critical for its interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles .

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to base stability and hydrogen-bonding capacity.

-

Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, providing conformational flexibility and basicity.

-

Dihydrochloride Salt: Enhances aqueous solubility via protonation of the piperidine nitrogen .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 2-chloropyridine and (R)-piperidine-2-carboxylic acid derivatives. A common pathway includes:

-

Amination: Reacting 2-chloropyridine with (R)-piperidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Industrial-Scale Production: Continuous flow reactors are employed to optimize yield (>75%) and purity (>95%) while minimizing by-products .

Reaction Optimization

-

Temperature: 80–100°C to balance reaction rate and side-product formation.

-

Solvent Polarity: DMF or acetonitrile improves nucleophilicity.

-

Stoichiometry: Excess piperidine (1.2–1.5 equiv) ensures complete conversion .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.15 g/mol | |

| Melting Point | Not reported | |

| Solubility | Soluble in water, DMSO, methanol | |

| Storage Conditions | 0–8°C under inert atmosphere | |

| Purity | ≥95% (HPLC) |

Spectroscopic Data:

-

¹H NMR (D₂O): δ 1.50–1.70 (m, 6H, piperidine), 3.20–3.40 (m, 2H, N–CH₂), 7.40–8.60 (m, 4H, pyridine) .

-

IR: Peaks at 2500 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch).

Biological Activity and Mechanism

Pharmacological Properties

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride exhibits ligand activity at G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors . Computational docking studies suggest the piperidine nitrogen forms salt bridges with Asp³.³² residues in GPCR binding pockets, modulating downstream signaling .

Dose-Response: Activity is concentration-dependent, with EC₅₀ values in the micromolar range for receptor binding assays .

Comparative Analysis with Analogues

| Compound | Structure | Key Differences |

|---|---|---|

| (S)-2-(Piperidin-2-yl)pyridine | Mirror-image enantiomer | Lower affinity for 5-HT receptors |

| 4-(Piperidin-4-yl)pyridine | Piperidine at pyridine 4-position | Altered receptor selectivity |

| Anabasine hydrochloride | Similar bicyclic structure | Natural alkaloid with nicotinic activity |

The (R)-enantiomer’s rigid geometry enhances hydrophobic interactions, making it preferential for CNS-targeted therapies .

Applications in Research and Industry

Medicinal Chemistry

-

Drug Development: Serves as a scaffold for antipsychotic and antidepressant candidates due to its GPCR modulation .

-

Enzyme Inhibition: Derivatives act as inhibitors for kinases and proteases, explored in cancer therapy .

Material Science

-

Coordination Chemistry: Forms complexes with transition metals (e.g., Ru, Pd) for catalytic applications .

Analytical Chemistry

Recent Advances and Future Directions

Recent studies (2024–2025) highlight its potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume